8-((2,4-Dimethylphenyl)thio)-3-(pent-4-yn-1-yl)-3H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PU-H54 is a purine-based inhibitor of Grp94. Specifically, it is a Grp94-selective resorcinol-based inhibitor isolated through probing of the exclusive binding region of S2 subpocket in Grp94.
Applications De Recherche Scientifique
Role in Cancer Research
PU-H54 is a Grp94-selective inhibitor and has potential for research in breast cancer . The Hsp90 chaperone family, comprised in humans of four paralogs, Hsp90α, Hsp90β, Grp94, and Trap-1, plays an important role in malignancy .
Heat Shock Proteins (HSPs)
Heat shock proteins (HSPs) are a family of proteins produced by cells in response to exposure to stress conditions . They play a role in protein maturation, refolding, and degradation .
Role of GRP94
GRP94 is an Hsp90-like protein in the endoplasmic reticulum cavity . It is a partner of secretory proteins and membrane proteins . GRP94 maintains ER protein folding ability, maintains ER pressure sensor, and inhibits ER-related Pro apoptotic mechanisms .
GRP94 and Cancer Cells
GRP94 plays a key role in regulating the balance between survival and death of cancer cells . Elevated GRP94 expression is relevant to aggressive phenotypes and adverse clinical outcomes in a variety of cancers .
GRP94 as a Therapeutic Target
Inhibition of GRP94 offers the prospect of disrupting several key cancer pathways, including cell proliferation, immunosuppression, and inflammation . Therefore, GRP94 is a potential molecular marker and therapeutic target for malignant tumors .
PU-H54 as a Grp94-selective Inhibitor
PU-H54 is a purine-based (PU) Grp94-selective inhibitor . It has a lower affinity for Hsp90α and Hsp90β . As a Grp94-selective inhibitor, PU-H54 has the potential for breast cancer research .
Mécanisme D'action
- Downstream effects may include altered protein secretion, impaired membrane protein function, and disrupted cellular processes .
- Storage conditions: Powder at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month) .
- It may lead to misfolded protein accumulation, altered cellular responses, and potential therapeutic effects in diseases like breast cancer .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXPUQPGWULJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2,4-Dimethylphenyl)thio)-3-(pent-4-yn-1-yl)-3H-purin-6-amine |
Q & A
Q1: What makes PU-H54 unique compared to other Hsp90 inhibitors?
A1: PU-H54 distinguishes itself through its selectivity for Grp94, a specific paralog of the Hsp90 chaperone family residing in the endoplasmic reticulum []. This selectivity arises from PU-H54's ability to bind to a unique allosteric pocket within Grp94, a feature not observed in other Hsp90 paralogs like Hsp90α or Hsp90β []. This distinct binding interaction underpins PU-H54's potential as a tool to dissect the individual roles of Hsp90 paralogs in cancer development and progression.
Q2: How does the binding of PU-H54 to Grp94 affect cancer cells?
A2: The research demonstrates that PU-H54's selective inhibition of Grp94 disrupts the chaperone's function in maintaining the stability and function of specific client proteins within the endoplasmic reticulum []. This disruption can trigger cellular stress responses and ultimately lead to cell death, highlighting the potential of Grp94 inhibition as a therapeutic strategy for certain cancers. The study specifically pointed towards enhanced efficacy in certain breast cancer models [].
Q3: What structural insights into the interaction between PU-H54 and its target do we gain from the research?
A3: Crystallographic studies, as referenced in the provided research papers [, ], provide crucial structural information about the binding mode of PU-H54. These studies detail the specific interactions between PU-H54 and the amino acid residues within the allosteric pocket of Grp94. Such structural data is critical for understanding the molecular basis of PU-H54's selectivity and can guide the development of next-generation inhibitors with improved potency and specificity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.